molecular formula C14H20N2O B6543705 4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one CAS No. 23099-71-0

4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one

Cat. No. B6543705
CAS RN: 23099-71-0
M. Wt: 232.32 g/mol
InChI Key: LBKLZBLTQFGXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one” belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Scientific Research Applications

4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one has a variety of scientific research applications, including as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and antibiotics.

Mechanism of Action

The mechanism of action of 4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one is not completely understood. However, it is believed to interact with various enzymes and receptors in the body, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. These effects include the inhibition of enzymes involved in the metabolism of fatty acids, the inhibition of the enzyme cyclooxygenase, and the inhibition of the enzyme thymidylate synthase. It has also been shown to have anti-inflammatory, antifungal, and antibiotic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one in laboratory experiments is its availability and relatively low cost. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. However, it is important to note that this compound is potentially toxic and should be handled with caution.

Future Directions

The potential future directions for 4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one research include the development of new synthetic methods, the exploration of its pharmacological properties, and the development of new therapeutic applications. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments. Finally, further research into the mechanism of action of this compound could lead to a better understanding of its effects on the body.

Synthesis Methods

The synthesis of 4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one is typically achieved via a two-step process involving the condensation of 4-bromobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with piperazine. The overall reaction is as follows:
4-bromobenzaldehyde + ethyl acetoacetate → this compound
The reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90 °C.

properties

IUPAC Name

4-[(4-propan-2-ylphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11(2)13-5-3-12(4-6-13)9-16-8-7-15-14(17)10-16/h3-6,11H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKLZBLTQFGXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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